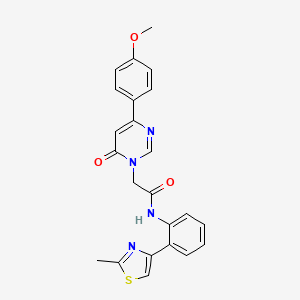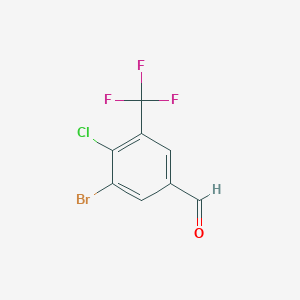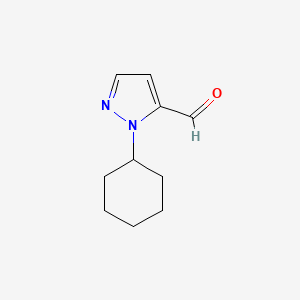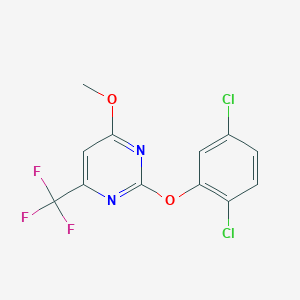![molecular formula C16H10ClF3N2 B2889184 1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole CAS No. 318288-92-5](/img/structure/B2889184.png)
1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole is a compound of significant interest in the field of organic chemistry. This compound features a pyrazole ring substituted with a 3-chlorophenyl group and a 3-(trifluoromethyl)phenyl group. The presence of both chlorine and trifluoromethyl groups imparts unique chemical properties, making it valuable for various applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with substituted ketones or aldehydes. One common method is the reaction of 3-chlorophenylhydrazine with 3-(trifluoromethyl)benzaldehyde under acidic or basic conditions to form the desired pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process efficiently. The scalability of the synthesis is crucial for its application in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The chlorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups into the pyrazole ring.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design, targeting specific enzymes or receptors.
Industry: It is utilized in the development of agrochemicals and materials with enhanced properties due to the presence of trifluoromethyl and chlorophenyl groups.
Mecanismo De Acción
The mechanism of action of 1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The chlorine atom can participate in hydrogen bonding or halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- 1-(3-chlorophenyl)-3-(trifluoromethyl)pyrazole
- 1-(4-chlorophenyl)-4-(trifluoromethyl)pyrazole
- 1-(3-chlorophenyl)-4-(2,2,2-trifluoroethyl)pyrazole
Uniqueness: 1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole is unique due to the specific positioning of the trifluoromethyl and chlorophenyl groups, which confer distinct chemical and biological properties. The combination of these substituents enhances its potential for diverse applications compared to similar compounds.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2/c17-14-5-2-6-15(8-14)22-10-12(9-21-22)11-3-1-4-13(7-11)16(18,19)20/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBBDSFEVYADSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN(N=C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(Benzylsulfanyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2889101.png)
![N-(4-isopropylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2889103.png)
![2-(4-ethoxyphenyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one](/img/structure/B2889105.png)
![2-[(1E)-3-[(1E)-5,5-dimethyl-3-[(1E)-3-[(2E)-1,1,3-trimethyl-1H,2H,3H-benzo[e]indol-2-ylidene]prop-1-en-1-yl]cyclohex-2-en-1-ylidene]prop-1-en-1-yl]-1,1,3-trimethyl-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B2889106.png)



![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2889112.png)






